molecular formula C8H4ClFN2S B2901646 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine CAS No. 1542581-57-6

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine

Cat. No.: B2901646
CAS No.: 1542581-57-6
M. Wt: 214.64
InChI Key: WJMIELNFANEYCB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a chemical compound with the molecular formula C8H4ClFN2S. It has a molecular weight of 214.65 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 214.64 .

Scientific Research Applications

Synthesis as an Anticancer Drug Intermediate

  • Synthesis of Anticancer Drugs: 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine serves as an important intermediate in the synthesis of small molecule anticancer drugs. Research has established efficient synthetic methods for this compound, highlighting its significance in medicinal chemistry (Zhang, Zhou, Gu, & Xu, 2019).

Antibacterial Applications

  • Substituted Thienopyrimidines as Antibacterial Agents: Research into the synthesis of various substituted thieno (2,3-d) pyrimidines, closely related to this compound, has demonstrated their potential as antibacterial agents. The synthesized compounds were evaluated for their efficacy against bacteria, indicating the broader applicability of pyrimidine derivatives in combating bacterial infections (More, Chandra, Nargund, & Nargund, 2013).

Anti-Inflammatory and Analgesic Applications

  • Pyrimidine Derivatives in Medicinal Chemistry: Pyrimidine derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies contribute to the understanding of pyrimidine's role in biological processes and its potential in developing new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).

Antiviral Applications

  • Pyrimidine Derivatives for Antiviral Evaluations: The synthesis of various pyrimidine derivatives, including structures related to this compound, has been conducted for antiviral evaluations. These compounds were tested for their efficacy against different viruses, showcasing the potential of pyrimidine-based compounds in antiviral drug development (Sayed & Ali, 2007).

Photophysical Characterization

  • Study of Optical and Sensor Properties: Research involving derivatives of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, closely related to this compound, has been conducted to understand their optical properties. This includes the study of absorption, emission wavelengths, and sensor properties based on intramolecular charge transfer, contributing to the development of materials with specific optical characteristics (Muraoka, Obara, & Ogawa, 2016).

Properties

IUPAC Name

2-chloro-5-fluoro-4-thiophen-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-3-6(10)7(12-8)5-1-2-13-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIELNFANEYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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